3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C14H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-acetylpiperazine with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-acetylpiperazine reacts with 3-chloromethylbenzonitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels. The acetyl group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
4-Acetylpiperazine: A simpler derivative with similar biological activity.
3-Chloromethylbenzonitrile: A precursor in the synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.
N-Benzylpiperazine: Another piperazine derivative with different pharmacological properties.
Uniqueness
This compound is unique due to the presence of both the acetyl and benzonitrile groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[(4-acetylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(18)17-7-5-16(6-8-17)11-14-4-2-3-13(9-14)10-15/h2-4,9H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMPMINILDFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.